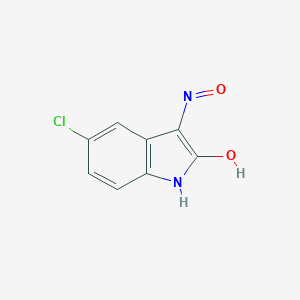

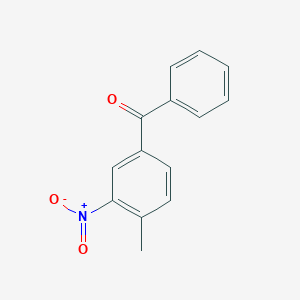

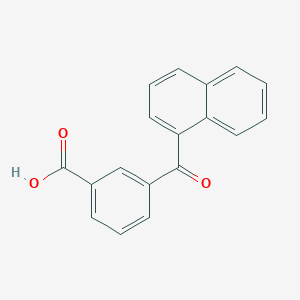

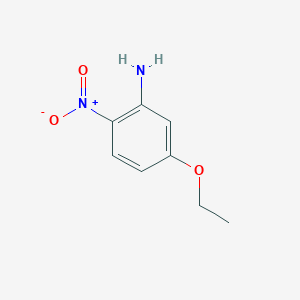

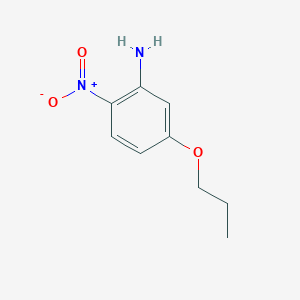

![molecular formula C18H15ClN2O4 B189208 7-Cloro-1-(2-metil-4-nitrobenzoil)-3,4-dihidro-1H-benzo[b]azepin-5(2H)-ona CAS No. 137982-91-3](/img/structure/B189208.png)

7-Cloro-1-(2-metil-4-nitrobenzoil)-3,4-dihidro-1H-benzo[b]azepin-5(2H)-ona

Descripción general

Descripción

The compound is a selective, competitive arginine vasopressin V2 receptor antagonist . It is used to treat hyponatremia (low blood sodium levels) associated with congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH) .

Synthesis Analysis

The synthetic method of this compound involves several steps . The process starts with an acylation reaction between 4-chloroaniline and succinic anhydride to obtain 4-(4-chloroaniline)-4-oxobutyric acid. This is followed by an intramolecular Friedel-Craft reaction on 4-(4-chloroaniline)-4-oxobutyric acid to obtain 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. The product is then reacted with ethylene glycol to obtain 7-chloro-3,4-tetrahydrobenzo[b]azepine-2-one-5-glycol ketal. Finally, the ketal is reduced, and de-ketalation is carried out under an acidic condition to obtain the final product .Molecular Structure Analysis

The molecular formula of the compound is C18H15ClN2O4 . Its unique structure allows for the synthesis of novel derivatives, enabling the exploration of potential therapeutic properties.Chemical Reactions Analysis

The compound undergoes several chemical reactions during its synthesis . These include acylation, intramolecular Friedel-Craft reaction, reaction with ethylene glycol, reduction, and de-ketalation under acidic conditions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 358.8 g/mol . It is a solid at room temperature . The compound should be stored in a dark place, sealed, and dry .Mecanismo De Acción

7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is believed to act as a competitive inhibitor of enzymes involved in signal transduction pathways. It binds to the active site of the enzyme, blocking its activity and preventing the signal transduction pathway from being activated. This mechanism of action has been studied in a variety of laboratory experiments and has been shown to be effective in inhibiting the activity of enzymes involved in signal transduction pathways.

Biochemical and Physiological Effects

7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in signal transduction pathways, which can have a variety of effects on the body. It has also been studied for its potential effects on the pharmacological and physiological effects of various compounds, such as drugs and hormones.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. It is also non-toxic and has a low molecular weight, making it an ideal compound for use in biochemical and physiological experiments. However, it is not soluble in organic solvents, which can limit its use in certain experiments.

Direcciones Futuras

The potential applications of 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one are still being explored. Future research could focus on the development of new synthesis methods, as well as the development of new ways to use the compound in laboratory experiments. Additionally, further research could be conducted to better understand the mechanism of action and biochemical and physiological effects of the compound. Finally, further research could be conducted to explore the potential use of 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-

Métodos De Síntesis

7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is synthesized via a multi-step process involving the reaction of 4-nitrobenzaldehyde with 2-methyl-4-chlorobenzoyl chloride in the presence of anhydrous sodium acetate, followed by the addition of sodium hydroxide to the reaction mixture. This process produces a crude product that is then purified by column chromatography and recrystallized from a mixture of ethanol and water.

Aplicaciones Científicas De Investigación

Actividad Antimalárica

El compuesto ha sido investigado por su potencial como agente antimalárico. Ha mostrado actividad contra parásitos de la etapa sanguínea de Plasmodium falciparum, que es responsable de la mayoría de las muertes relacionadas con la malaria. La eficacia del compuesto para inhibir el crecimiento de cepas de P. falciparum resistentes a los medicamentos lo convierte en un candidato prometedor para un mayor desarrollo .

Actividad Anti-Fibrosis

La investigación ha indicado que los derivados de este compuesto pueden poseer propiedades anti-fibróticas. Estas propiedades son particularmente relevantes en el tratamiento de enfermedades caracterizadas por la formación excesiva de tejido fibroso, como la fibrosis hepática. La inhibición de la expresión de colágeno y el contenido de hidroxiprolina en el cultivo celular sugiere aplicaciones potenciales en el desarrollo de nuevos fármacos anti-fibróticos .

Diseño y Síntesis de Fármacos

El andamiaje molecular del compuesto proporciona una base para el diseño y la síntesis de nuevos agentes medicinales. Su estructura puede modificarse para mejorar su perfil farmacológico, incluyendo una mejor semejanza a los fármacos y propiedades ADMET (Absorción, Distribución, Metabolismo, Eliminación y Toxicidad), que son cruciales para el desarrollo de fármacos efectivos .

Estudios de Acoplamiento Molecular

El compuesto se ha utilizado en estudios de acoplamiento molecular para investigar su interacción con dianas biológicas. Estos estudios ayudan a comprender el mecanismo de acción del compuesto y a identificar posibles efectos fuera de la diana, lo cual es esencial para garantizar la seguridad y la eficacia de los nuevos medicamentos .

Perfil Farmacológico de la Actividad

Se han explorado las diversas actividades farmacológicas del compuesto, incluidas las propiedades antimicrobianas, antivirales y antitumorales. Este amplio espectro de actividad destaca su potencial como un farmacóforo versátil en el descubrimiento de fármacos .

Safety and Hazards

Propiedades

IUPAC Name |

7-chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-2H-1-benzazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O4/c1-11-9-13(21(24)25)5-6-14(11)18(23)20-8-2-3-17(22)15-10-12(19)4-7-16(15)20/h4-7,9-10H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCRQBJNAGEBDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N2CCCC(=O)C3=C2C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599035 | |

| Record name | 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137982-91-3 | |

| Record name | 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWB5QJ6P82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.